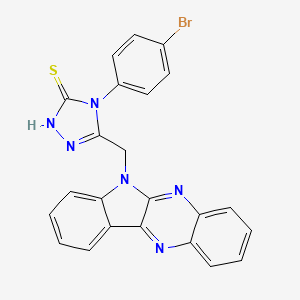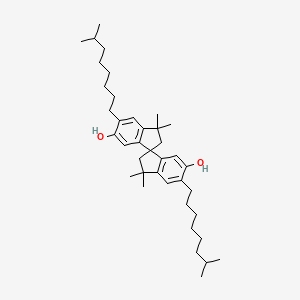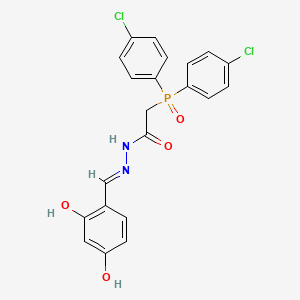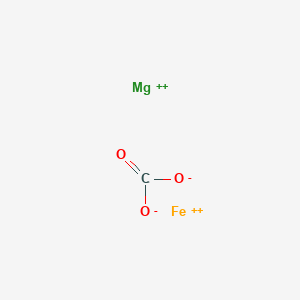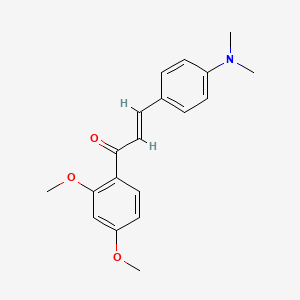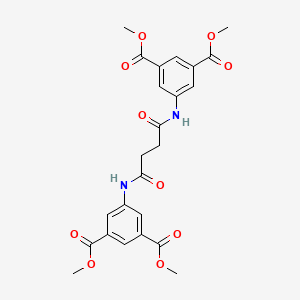
Carbanilic acid, 3,4-dichloro-, ester with 3'-hydroxyacetophenone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Carbanilic acid, 3,4-dichloro-, ester with 3’-hydroxyacetophenone is a chemical compound that belongs to the class of esters. This compound is characterized by the presence of a carbanilic acid moiety substituted with two chlorine atoms at the 3 and 4 positions, and an ester linkage to 3’-hydroxyacetophenone. It is used in various chemical reactions and has applications in scientific research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of carbanilic acid, 3,4-dichloro-, ester with 3’-hydroxyacetophenone typically involves the esterification of carbanilic acid, 3,4-dichloro- with 3’-hydroxyacetophenone. This reaction can be catalyzed by acid catalysts such as sulfuric acid or hydrochloric acid. The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control of reaction conditions, such as temperature and pressure, leading to higher yields and purity of the product. The use of catalysts like titanium tetrachloride can also enhance the efficiency of the esterification process .
化学反応の分析
Types of Reactions
Carbanilic acid, 3,4-dichloro-, ester with 3’-hydroxyacetophenone undergoes various chemical reactions, including:
Reduction: The ester can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Hydrolysis: Strong acids like hydrochloric acid or bases like sodium hydroxide.
Reduction: Lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, or alkoxides.
Major Products Formed
Hydrolysis: Carbanilic acid, 3,4-dichloro- and 3’-hydroxyacetophenone.
Reduction: The corresponding alcohol.
Substitution: Substituted carbanilic acid derivatives.
科学的研究の応用
Carbanilic acid, 3,4-dichloro-, ester with 3’-hydroxyacetophenone has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of carbanilic acid, 3,4-dichloro-, ester with 3’-hydroxyacetophenone involves its interaction with specific molecular targets. The ester bond can be hydrolyzed in biological systems, releasing the active components, carbanilic acid, 3,4-dichloro- and 3’-hydroxyacetophenone. These components can then interact with various enzymes and receptors, modulating their activity and leading to the observed biological effects .
類似化合物との比較
Similar Compounds
Carbanilic acid, 3,4-dichloro-, 2-methyl-8-quinolyl ester: Similar structure but with a quinolyl ester moiety.
Carbanilic acid, 3,4-dichlorothio-, O-propyl ester: Contains a thioester linkage instead of an oxygen ester.
Uniqueness
Carbanilic acid, 3,4-dichloro-, ester with 3’-hydroxyacetophenone is unique due to its specific ester linkage to 3’-hydroxyacetophenone, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specific applications in research and industry.
特性
CAS番号 |
2689-50-1 |
|---|---|
分子式 |
C15H11Cl2NO3 |
分子量 |
324.2 g/mol |
IUPAC名 |
(3-acetylphenyl) N-(3,4-dichlorophenyl)carbamate |
InChI |
InChI=1S/C15H11Cl2NO3/c1-9(19)10-3-2-4-12(7-10)21-15(20)18-11-5-6-13(16)14(17)8-11/h2-8H,1H3,(H,18,20) |
InChIキー |
MOSYCPFFCSYMJU-UHFFFAOYSA-N |
正規SMILES |
CC(=O)C1=CC(=CC=C1)OC(=O)NC2=CC(=C(C=C2)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


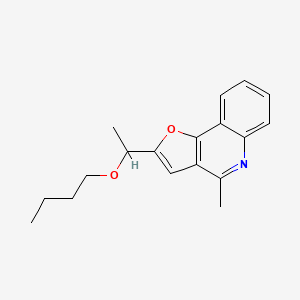
![[dichloro(phenyl)methyl]-dodecyl-dimethylazanium;4-octylphenolate](/img/structure/B12695174.png)
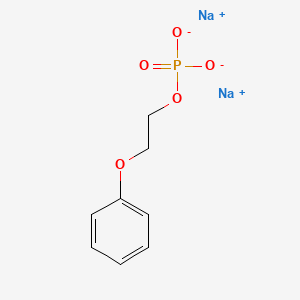
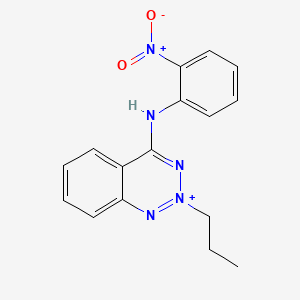
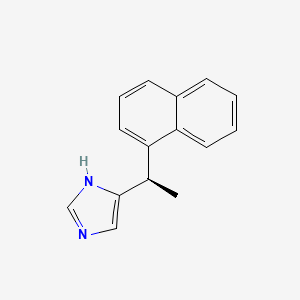
![1-[3-(Dimethylamino)propyl-(2-hydroxypropyl)amino]propan-2-ol;octadecanoic acid](/img/structure/B12695199.png)
